molecular formula C13H12FNO B11804853 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine

Cat. No.: B11804853
M. Wt: 217.24 g/mol
InChI Key: MBQNDLPEUBCBCX-UHFFFAOYSA-N
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Description

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a furan ring, which is further substituted with a fluorophenyl group

Preparation Methods

The synthesis of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine typically involves multi-step organic synthesis techniques. One common method includes the condensation of 2-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclopropanation using diazomethane or similar reagents. The reaction conditions often involve the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .

Chemical Reactions Analysis

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity, allowing for precise interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C13H12FNO/c14-10-4-2-1-3-8(10)12-5-6-13(16-12)9-7-11(9)15/h1-6,9,11H,7,15H2

InChI Key

MBQNDLPEUBCBCX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

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